Ulipristal acetate InterMediate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

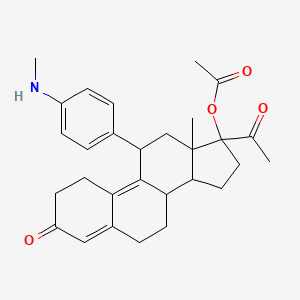

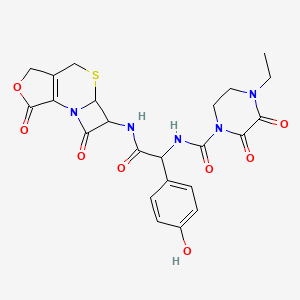

Ulipristal acetate is a selective progesterone receptor modulator used primarily for emergency contraception and the treatment of uterine fibroids . It is a derivative of 19-norprogesterone and exhibits both antagonistic and partial agonist activity at the progesterone receptor . The intermediate compounds involved in the synthesis of ulipristal acetate are crucial for its production and efficacy.

Méthodes De Préparation

The preparation of ulipristal acetate involves several synthetic routes and reaction conditions. One method utilizes 3-methoxyl-19-norpregna-1,3,5(10),17(20)-tetraene as the starting material. This compound undergoes a series of reactions including addition, oxidation, reduction, hydrolysis, and addition-elimination to form 17α-hydroxyl-19-norpregna-4,9-diene-3,20-dione . The final product, ulipristal acetate, is obtained through further reactions such as ethylene glycol condensation, m-chloroperoxy benzoic acid epoxidation, Grignard addition, acid hydrolysis, and acetylation . Industrial production methods often involve the use of methyllithium or methyl Grignard reagent to facilitate the reaction, with protective groups being easily removed after the reaction .

Analyse Des Réactions Chimiques

Ulipristal acetate intermediates undergo various types of chemical reactions, including:

Oxidation: This reaction is crucial for converting intermediate compounds into the desired product.

Reduction: Used to modify the oxidation state of the intermediates.

Addition-Elimination: This reaction type is used to form stable intermediate compounds that can be further processed.

The major products formed from these reactions include 17α-hydroxyl-19-norpregna-4,9-diene-3,20-dione and ulipristal acetate .

Applications De Recherche Scientifique

Ulipristal acetate and its intermediates have a wide range of scientific research applications:

Chemistry: Used in the synthesis of selective progesterone receptor modulators.

Biology: Studied for its effects on ovulation and endometrial changes.

Medicine: Primarily used for emergency contraception and the treatment of uterine fibroids.

Mécanisme D'action

Ulipristal acetate exerts its effects by binding to the progesterone receptor, preventing progestin from binding. This action postpones follicular rupture when administered prior to ovulation, thereby inhibiting or delaying ovulation . It may also alter the normal endometrium, impairing implantation . The molecular targets involved include the progesterone receptor and potentially the glucocorticoid receptor .

Comparaison Avec Des Composés Similaires

Ulipristal acetate is compared with other selective progesterone receptor modulators such as mifepristone and levonorgestrel. Unlike mifepristone, ulipristal acetate has lower glucocorticoid activity and better binding affinity . It is also more effective and has a similar side effect profile compared to levonorgestrel . Other similar compounds include:

Mifepristone: A progesterone receptor antagonist with higher glucocorticoid activity.

Levonorgestrel: A synthetic progestogen used in emergency contraception.

Propriétés

IUPAC Name |

[17-acetyl-13-methyl-11-[4-(methylamino)phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO4/c1-17(31)29(34-18(2)32)14-13-26-24-11-7-20-15-22(33)10-12-23(20)27(24)25(16-28(26,29)3)19-5-8-21(30-4)9-6-19/h5-6,8-9,15,24-26,30H,7,10-14,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCANMLYXHZIRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci)](/img/structure/B12325870.png)

![(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B12325874.png)

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium (II) hexafluorophosphate](/img/structure/B12325894.png)

![1-cyclopropyl-6-fluoro-8-methoxy-7-(1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B12325907.png)

![2-[[2-[[4-amino-2-[[1-[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B12325923.png)

![beta-D-Glucopyranoside, (1R)-4-(3,4-dihydroxyphenyl)-1-[(R)-(3,4-dihydroxyphenyl)hydroxymethyl]-3-butynyl (9CI); (1R)-4-(3,4-Dihydroxyphenyl)-1-[(R)-(3,4-dihydroxyphenyl)hydroxymethyl]-3-butyn-1-yl beta-D-glucopyranoside](/img/structure/B12325926.png)

![Sodium;3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12325929.png)